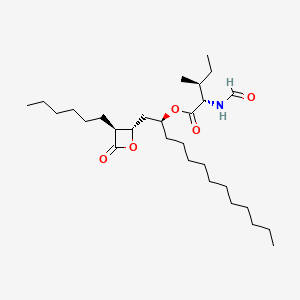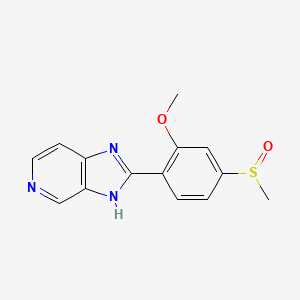
食用黄色4号アルミニウムレーキ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Food Yellow No. 4 Aluminum Lake, also known as edible yellow No. 4 aluminum lake, is a yellow fine powder with no odor . It is used in the food industry to add color to a variety of products, including candy, soft drinks, baked goods, and snacks . It is also used in cosmetics and personal care products, such as shampoos, lotions, and makeup, to add color and vibrancy .
Physical and Chemical Properties Analysis
Food Yellow No. 4 Aluminum Lake is a yellow fine powder . It has better light and heat resistance than lemon yellow . It is almost insoluble in water and organic solvents but slowly dissolves in acidic and alkaline aqueous solutions .科学的研究の応用
食品着色料
食用黄色4号アルミニウムレーキは、食品着色料として一般的に使用されています 。水溶性の黄色染料であり、様々な製品の色を高めるために添加されます。 これには、キャンディー、ソフトドリンク、焼き菓子、スナックなどが含まれます .
分析科学
この化合物は、分析科学の分野で使用されています 。様々な分析方法や技術で使用することで、その特性と効果を理解することができます。
日本の食品衛生法
日本では、食用黄色4号アルミニウムレーキは、食品衛生法による食品着色料に分類されます 。これは、同国で食品着色料として認められ、規制されていることを意味します。
研究開発
食用黄色4号アルミニウムレーキは、研究開発に使用されています 。科学者は、これを用いて、その特性、効果、および様々な分野における潜在的な用途を研究しています。
製品開発
企業は、新製品の開発に食用黄色4号アルミニウムレーキを使用しています 。鮮やかな色は、製品を消費者にさらに魅力的にすることができます。
規制遵守
食用黄色4号アルミニウムレーキは、規制遵守の対象となっています 。これは、製品におけるその使用が、当局が定めた規制に従わなければならないことを意味します。
作用機序
Target of Action
Food Yellow No. 4 Aluminum Lake, also known as Tartrazine , is primarily used as a colorant in various industries, including the food and cosmetics industries . Its primary target is the visual perception of the products it is used in, enhancing their appeal by providing a vibrant yellow color .
Mode of Action
As a colorant, Food Yellow No. 4 Aluminum Lake does not interact with biological targets in the way that drugs or enzymes do. Instead, it interacts with light, absorbing certain wavelengths and reflecting others. The reflected light is perceived as the color yellow by the human eye .
Pharmacokinetics
The pharmacokinetics of Food Yellow NoIt is used in food and cosmetic products for its color properties, and it is generally considered to be non-toxic and safe for use . Like any substance, it could potentially cause allergic reactions in sensitive individuals .
Result of Action
The primary result of the action of Food Yellow No. 4 Aluminum Lake is the imparting of a yellow color to the products it is used in. This can enhance the visual appeal of foods, beverages, and cosmetic products, potentially influencing consumer behavior and product satisfaction .
Action Environment
The action of Food Yellow No. 4 Aluminum Lake can be influenced by various environmental factors. For example, its color properties can be affected by pH, with the color appearing brighter in acidic solutions and more yellow in alkaline solutions . Additionally, its stability and color intensity can be affected by exposure to light and heat, which should be considered during product formulation and storage .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Food Yellow No. 4 Aluminum Lake involves the reaction of an aluminum salt with a certified food dye. The aluminum salt is used to form the lake, which is an insoluble form of the dye that is more stable and suitable for use in food products. The synthesis pathway involves the following steps:", "Starting Materials": [ "Certified food dye (e.g., tartrazine)", "Aluminum salt (e.g., aluminum sulfate)" ], "Reaction": [ "Dissolve the certified food dye in water to form a solution.", "Add the aluminum salt to the solution and stir until the dye has fully reacted with the aluminum ions.", "Filter the solution to remove any unreacted material and isolate the solid aluminum lake product.", "Wash the product with water to remove any impurities and dry it to obtain the final Food Yellow No. 4 Aluminum Lake product." ] } | |
CAS番号 |
12225-21-7 |
分子式 |
C16H9AlN4O9S2 |
分子量 |
492.4 g/mol |
IUPAC名 |
aluminum;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H12N4O9S2.Al/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+3/p-3 |
InChIキー |
KEHJATRTHJTLNR-UHFFFAOYSA-K |
SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)[O-].[Al+3] |
正規SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Al+3] |
外観 |
Solid powder |
Color/Form |
Bright orange-yellow powder |
melting_point |
greater than 572 °F (NTP, 1992) |
| 34175-08-1 12225-21-7 |
|
物理的記述 |
C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992) Water or Solvent Wet Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>80% (or refer to the Certificate of Analysis) |
関連するCAS |
34175-08-1 (parent) 74920-66-4 (barium salt) 84681-80-1 (barium salt (2:3)) |
賞味期限 |
>2 years if stored properly |
溶解性 |
less than 1 mg/mL at 70 °F (NTP, 1992) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FD&C Yellow No. 5 Aluminum Lake; C.I. Food Yellow 4:1; Japan Food Yellow No. 4 aluminum lake; C.I. 19140:1; Pigment Yellow 100; EC 235-428-9; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















